Cas no 2228768-16-7 (4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid)

4,4-Difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid is a fluorinated heterocyclic compound featuring a cyclohexane core substituted with difluoro and imidazopyrazine moieties. Its unique structure combines the conformational rigidity of the cyclohexane ring with the electronic effects of fluorine atoms, enhancing its potential as a versatile intermediate in medicinal chemistry. The imidazopyrazine group contributes to its utility in the synthesis of biologically active molecules, particularly in drug discovery targeting kinase inhibition or other therapeutic pathways. The carboxylic acid functionality allows for further derivatization, making it valuable for scaffold diversification. This compound is of interest for researchers developing novel pharmaceuticals with improved metabolic stability and binding affinity.
4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid structure
2228768-16-7 structure
商品名:4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid
CAS番号:2228768-16-7
MF:C13H13F2N3O2
メガワット:281.258029699326
CID:6000796
PubChem ID:165835284

4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid
    • 2228768-16-7
    • EN300-1971914
    • 4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
    • インチ: 1S/C13H13F2N3O2/c14-13(15)3-1-12(2-4-13,11(19)20)9-7-17-10-8-16-5-6-18(9)10/h5-8H,1-4H2,(H,19,20)
    • InChIKey: DRIVZGGSBASUOV-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C(=O)O)(C2=CN=C3C=NC=CN23)CC1)F

計算された属性

  • せいみつぶんしりょう: 281.09758299g/mol
  • どういたいしつりょう: 281.09758299g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 67.5Ų

4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1971914-5.0g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
5g
$5594.0 2023-05-31
Enamine
EN300-1971914-0.05g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
0.05g
$1620.0 2023-09-16
Enamine
EN300-1971914-0.5g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
0.5g
$1851.0 2023-09-16
Enamine
EN300-1971914-10.0g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
10g
$8295.0 2023-05-31
Enamine
EN300-1971914-1g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
1g
$1929.0 2023-09-16
Enamine
EN300-1971914-0.1g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
0.1g
$1697.0 2023-09-16
Enamine
EN300-1971914-1.0g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
1g
$1929.0 2023-05-31
Enamine
EN300-1971914-2.5g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
2.5g
$3782.0 2023-09-16
Enamine
EN300-1971914-0.25g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
0.25g
$1774.0 2023-09-16
Enamine
EN300-1971914-10g
4,4-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclohexane-1-carboxylic acid
2228768-16-7
10g
$8295.0 2023-09-16

4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid 関連文献

4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acidに関する追加情報

Introduction to 4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid (CAS No. 2228768-16-7)

4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid, identified by its CAS number 2228768-16-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit unique structural and functional properties, making it a promising candidate for various therapeutic applications.

The molecular structure of 4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid incorporates both fluoro and imidazo[1,2-a]pyrazine moieties, which are known for their ability to enhance the bioavailability and metabolic stability of drug candidates. The presence of fluorine atoms in the molecule contributes to its lipophilicity and binding affinity, while the imidazo[1,2-a]pyrazine ring provides a scaffold for further functionalization and interaction with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that combine multiple pharmacophoric units to achieve synergistic effects. The imidazo[1,2-a]pyrazine scaffold is particularly noteworthy due to its extensive history in drug discovery, with several approved drugs featuring this motif. For instance, compounds like raloxifene and Gefitinib have demonstrated therapeutic efficacy in treating osteoporosis and cancer, respectively. The incorporation of this scaffold into 4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid suggests potential applications in similar therapeutic areas.

The fluoro substituents in the molecule play a crucial role in modulating its pharmacokinetic properties. Fluorine atoms can influence metabolic pathways by increasing the metabolic stability of the compound and enhancing its binding affinity to biological targets. This is particularly relevant in the development of protease inhibitors and kinase inhibitors, where fluorinated analogs have shown improved pharmacological profiles compared to their non-fluorinated counterparts.

Recent studies have highlighted the importance of imino acids as building blocks in medicinal chemistry. The carboxylic acid group in 4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid provides a site for further derivatization, allowing for the creation of peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides while avoiding their limitations, such as poor oral bioavailability and rapid degradation. The combination of fluorine and imidazo[1,2-a]pyrazine moieties makes this compound an attractive candidate for developing novel peptidomimetics with enhanced pharmacological properties.

The synthesis of 4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms often necessitates specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore its synthetic challenge and potential as a research tool.

From a biological perspective, 4,4-difluoro-1-{imidazo1,2-apyrazin-3-y}cyclohexane - 1 - carboxylic acid exhibits potential interactions with various biological targets due to its multifaceted structural features. The imidazo[ 12 -a] pyrazine moiety is known to interact with enzymes such as kinases and phosphodiesterases , while the fluoro substituents can modulate receptor binding affinity . Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases and cancer . These findings are particularly exciting given the increasing demand for targeted therapies that address specific disease mechanisms.

Moreover, 4 , 4 - difluoro - 1 - { imidazo [ 12 -a ] pyrazin - 3 - yl } cyclohexane - 11 - carboxylic acid has shown promise in preclinical models as a lead compound for further drug development . Its unique structural features provide a foundation for designing derivatives with improved pharmacokinetic properties , such as enhanced solubility , bioavailability , and selectivity . By leveraging structure-based drug design approaches , researchers can optimize this compound's binding affinity and reduce off-target effects , paving the way for its translation into clinical use.

The pharmaceutical industry has increasingly recognized the value of high-quality starting materials like CAS No . 2228768 -16 -7 in accelerating drug discovery pipelines . Suppliers specializing in fine chemicals play a critical role in providing researchers with access to these essential building blocks . Companies that adhere to stringent quality control measures ensure that compounds like CAS No .2228768 -16 -7 meet the highest standards for purity , consistency ,and performance . This reliability is crucial for researchers who depend on these materials to conduct experiments with confidence.

As research continues to uncover new therapeutic applications , compounds like CAS No .2228768 -16 -7 are likely to play an increasingly important role in drug development efforts . Their unique structural features offer opportunities for innovation across multiple therapeutic areas , including oncology , immunology ,and neurology . By staying at the forefront of synthetic chemistry and medicinal chemistry advancements , researchers can harness these compounds' full potential to develop safer , more effective treatments for patients worldwide.

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